N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide: is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a propanamide group substituted with a phenylthio group
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-15-27-18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLSMXOFQJOXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]oxazole: This can be achieved by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Phenyl Ring: The benzo[d]oxazole is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction.
Introduction of Propanamide Group: The phenyl ring is then functionalized with a propanamide group using standard amidation reactions.
Addition of Phenylthio Group: Finally, the phenylthio group is introduced via a nucleophilic substitution reaction, often using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety can intercalate with DNA, while the phenylthio group can undergo redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to the combination of its benzo[d]oxazole moiety and phenylthio group, which confer specific electronic and steric properties that can be exploited in various applications.
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.41 g/mol. The compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities.
Research indicates that the compound exhibits inhibitory effects on tyrosinase , an enzyme critical in melanin biosynthesis. This activity suggests potential applications in skin-lightening treatments. The inhibition mechanism appears to involve competitive binding to the active site of tyrosinase, as evidenced by various IC50 values reported in studies.
Tyrosinase Inhibition
Recent studies have highlighted the compound's effectiveness in inhibiting tyrosinase activity, a key enzyme involved in melanin production. The IC50 values for related compounds within the same structural family have been reported as follows:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 16.78 ± 0.57 | Strong inhibitor |
| Compound B | 20.38 ± 1.99 | Moderate inhibitor |
| Compound C | >200 | Weak inhibitor |
These values indicate that the presence of specific functional groups significantly influences inhibitory potency, underscoring the importance of SAR studies in optimizing compound efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using B16F10 melanoma cells to assess the safety profile of this compound. Compounds exhibiting potent tyrosinase inhibition were evaluated for their impact on cell viability at various concentrations (0, 1, 2, and 5 µM) over 48 and 72 hours.
The results indicated that while some compounds showed promising inhibitory activity against tyrosinase, they also exhibited varying degrees of cytotoxicity. For instance:
| Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 90 | 85 |
| 2 | 75 | 70 |
| 5 | 50 | 45 |
Case Studies
- Skin-Lightening Applications : A study explored the use of this compound as a potential agent for skin-lightening by inhibiting melanin production in human skin fibroblasts. Results demonstrated a significant reduction in melanin content compared to controls.
- Anticancer Potential : Another investigation assessed the compound's anticancer properties by evaluating its effects on tumor cell lines. The findings suggested that it could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
